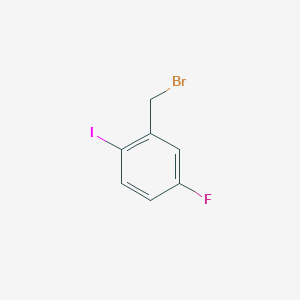

5-Fluoro-2-iodobenzyl bromide

Description

Structural Significance of Benzyl (B1604629) Halides as Core Synthetic Intermediates

Benzyl halides, which include compounds like benzyl chloride and benzyl bromide, are fundamental reagents in organic chemistry. wisdomlib.org Their significance stems from the benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group (–CH₂–). wikipedia.org The carbon atom of the methylene group, known as the benzylic position, exhibits enhanced reactivity. This heightened reactivity is attributed to the stability of the intermediates formed during reactions, such as benzylic radicals, carbocations, or carbanions, which are stabilized by the adjacent aromatic ring. wikipedia.org

This inherent reactivity makes benzyl halides excellent electrophiles for a wide range of nucleophilic substitution reactions. They are commonly used to introduce the benzyl group into molecules, a process known as benzylation. The benzyl group is frequently employed as a robust protecting group for sensitive functional groups like alcohols and carboxylic acids during multi-step syntheses. wikipedia.org Furthermore, benzyl halides are precursors for generating benzyl radicals, which are important intermediates in carbon-carbon bond-forming reactions. nih.gov Their utility extends to their role as starting materials in the synthesis of various heterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals. wiley.com

| Property | Value | Source |

| IUPAC Name | 1-(bromomethyl)-5-fluoro-2-iodobenzene | uni.lu |

| CAS Number | 1261852-14-5 | alfa-chemistry.com, vwr.com |

| Molecular Formula | C₇H₅BrFI | uni.lu |

| Molecular Weight | 314.92 g/mol | alfa-chemistry.com |

| Monoisotopic Mass | 313.86035 Da | uni.lu |

Strategic Integration of Halogen Atoms in Aromatic and Benzylic Scaffolds

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into aromatic and benzylic scaffolds is a key strategy in synthetic chemistry. researchgate.net Halogens are not merely passive substituents; they serve as versatile synthetic handles and modulators of a molecule's physicochemical properties. researchgate.netfrontiersin.org Their high electrophilicity and ability to act as good leaving groups are pivotal for activating organic compounds and for subsequent structural derivations. researchgate.net

The strategic placement of halogens can influence:

Reactivity and Selectivity: Different halogens exhibit distinct reactivities, particularly in transition-metal-catalyzed cross-coupling reactions. This difference allows for the selective functionalization of one halogenated site over another in a polyhalogenated molecule. nih.gov

Electronic Properties: Halogens, particularly fluorine, can significantly alter the electronic structure of an aromatic ring. acs.org This can tune the reactivity of other functional groups on the scaffold.

Halogen Bonding: Heavier halogens like bromine and iodine can participate in a highly directional, non-covalent interaction known as halogen bonding. acs.org This interaction, which involves an electropositive region on the halogen atom (the σ-hole), can be a key factor in molecular recognition and the binding of a molecule to a biological target. acs.orgfrontiersin.org The strength of this bond generally increases from chlorine to iodine. acs.org

The compound 5-Fluoro-2-iodobenzyl bromide exemplifies this strategic integration. It possesses a highly reactive benzylic bromide for substitution reactions, an iodine atom that is highly reactive in cross-coupling, and a fluorine atom that modifies the electronic properties of the aromatic ring.

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Note |

| Benzylic C-H | ~90 | Weaker than typical sp³ C-H bonds due to radical stabilization by the aromatic ring. |

| Primary Alkyl C-H | ~101 | Example: Propane |

| Vinylic C-H | ~111 | Example: Ethylene |

| Aromatic C-H | ~113 | Example: Benzene |

This table illustrates the enhanced reactivity of the benzylic position by comparing its C-H bond dissociation energy to other types of C-H bonds. A lower energy indicates a weaker bond that is more easily cleaved. Data adapted from wikipedia.org.

Overview of Multifunctional Halogenated Arenes in Complex Molecule Construction

Multifunctional halogenated arenes—aromatic compounds bearing multiple halogen substituents—are exceptionally valuable building blocks for creating complex molecules. nih.govchemrxiv.org Their utility lies in the ability to perform site-selective reactions, functionalizing one position of the aromatic ring while leaving other halogenated positions intact for subsequent transformations. nih.gov This stepwise approach provides a streamlined pathway for structural diversification and the assembly of highly substituted molecular frameworks. nih.govacs.org

The key to their application is the differential reactivity of the carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity typically follows the order C–I > C–Br > C–Cl. nih.gov This predictable hierarchy allows chemists to selectively couple a group at the site of the most reactive halogen (e.g., iodine) while preserving the less reactive ones (e.g., bromine or chlorine) for later-stage modifications. chemrxiv.org This strategy is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govacs.org The development of methods for the regioselective synthesis of multihalogenated aromatic intermediates is an active area of research, aiming to provide tailored building blocks for diverse applications. acs.org

| Bond | Relative Reactivity in Oxidative Addition |

| C–I | Highest |

| C–Br | Intermediate |

| C–Cl | Lowest |

| C–F | Generally Unreactive |

This table shows the general trend of reactivity for carbon-halogen bonds in the oxidative addition step of transition-metal-catalyzed cross-coupling reactions, which is often the basis for site-selectivity in polyhalogenated arenes. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIPYRUYDCNASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Iodobenzyl Bromide and Analogues

Direct Synthetic Routes to 5-Fluoro-2-iodobenzyl bromide

The most direct and widely utilized method for synthesizing this compound is through the benzylic bromination of a 3-Fluoro-2-iodotoluene precursor. This process selectively targets the methyl group attached to the aromatic ring.

Halogen Exchange Methodologies for Aryl Halides

The synthesis of the 3-Fluoro-2-iodotoluene precursor itself often requires strategic halogenation methods. Halogen exchange reactions, particularly the "aromatic Finkelstein reaction," provide a powerful tool for introducing an iodine atom onto the aromatic ring by replacing another halogen, such as bromine or chlorine. organic-chemistry.orgnih.gov This is especially useful because aryl iodides are often more reactive than the corresponding bromides and chlorides in subsequent cross-coupling reactions. mdma.ch

Metal-Mediated Halogen Exchange for Iodination (e.g., Copper or Nickel Catalysis)

Transition metal catalysis is central to modern halogen exchange reactions, offering mild and efficient conditions compared to traditional methods that required harsh conditions and stoichiometric amounts of metal reagents. nih.govmdma.ch

Copper Catalysis : Copper-catalyzed halogen exchange represents a significant advancement in the synthesis of aryl iodides from the more readily available aryl bromides. frontiersin.org A highly effective and general method utilizes a catalytic system comprising copper(I) iodide (CuI) and a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. frontiersin.orgacs.org The reaction is typically performed by heating the aryl bromide with sodium iodide (NaI) in a solvent like dioxane. mdma.chacs.org This method tolerates a wide variety of functional groups and is a significant improvement over older Ullmann-type conditions, which required high temperatures and polar solvents like HMPA. mdma.chfrontiersin.org The choice of ligand, solvent, and iodide salt are all crucial factors that influence the reaction rate and conversion efficiency. acs.orgresearchgate.net

Table 2: Typical Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Component | Example/Specification | Purpose |

|---|---|---|

| Catalyst | Copper(I) iodide (CuI) | Facilitates halogen exchange |

| Ligand | 1,2- or 1,3-diamine | Accelerates the reaction |

| Iodide Source | Sodium Iodide (NaI) | Provides the iodide nucleophile |

| Solvent | Dioxane, n-butanol | Reaction medium |

| Temperature | ~110 °C | Provides thermal energy |

Nickel Catalysis : Nickel complexes are also effective catalysts for the aromatic Finkelstein reaction, converting aryl bromides or chlorides into aryl iodides. nih.govresearchgate.net Catalytic systems can be based on various nickel complexes, and additives such as zinc can be used to facilitate the in-situ formation of active nickel(0) species. frontiersin.org More recently, visible-light-induced nickel-catalyzed halogen exchange reactions have been developed, allowing the transformation to proceed under mild conditions. acs.org These methods exhibit good functional group tolerance and can be applied to a variety of aryl halides, including sterically hindered substrates. acs.org

Conversion of Aryl Bromides to Aryl Iodides

The transformation of aryl bromides into aryl iodides, often termed an aromatic Finkelstein reaction, is a crucial step in the synthesis of iodoarenes. frontiersin.org This halogen exchange can be effectively achieved using metal-catalyzed approaches. A mild and general method involves a copper(I)-catalyzed conversion that is compatible with a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org This system typically utilizes a catalyst composed of copper(I) iodide (CuI) with a 1,2- or 1,3-diamine ligand. acs.org The reaction proceeds with sodium iodide (NaI) as the iodine source in a solvent such as dioxane at elevated temperatures. organic-chemistry.org The choice of ligand, solvent, and halide salt is critical for the success of the transformation, with heterogeneous mixtures sometimes yielding better results than homogeneous ones. organic-chemistry.org

In addition to metal-catalyzed methods, photo-induced, metal-free alternatives have been developed. frontiersin.org An efficient process for this aromatic Finkelstein reaction can be achieved by irradiating the starting aryl bromide with UV light in the presence of sodium iodide and a catalytic quantity of molecular iodine. frontiersin.org This reaction proceeds under mild conditions at room temperature. organic-chemistry.org

| Method | Catalyst/Reagent | Conditions | Key Features |

| Copper-Catalyzed | 5 mol% CuI, 10 mol% diamine ligand, NaI | Dioxane, 110°C | Tolerates various functional groups, including N-H containing substrates. organic-chemistry.orgacs.org |

| Photo-Induced | NaI, catalytic I₂ | Acetonitrile, Room Temperature, UV light | Metal-free, exceptionally mild conditions. frontiersin.orgorganic-chemistry.org |

Aromatic Iodination Strategies

Directly introducing an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Strategies for this conversion include electrophilic substitution and decarboxylative pathways.

Electrophilic Iodination of Substituted Aromatics

Electrophilic aromatic substitution (SEAr) is a common method for installing C-I bonds, though it can sometimes result in mixtures of isomers. d-nb.info Unlike bromination and chlorination, molecular iodine (I₂) is generally unreactive towards aromatic rings on its own. jove.comjove.com Therefore, the reaction requires the presence of an oxidizing agent to convert iodine into a more powerful electrophilic species, effectively an iodine cation (I⁺). jove.comjove.comlibretexts.org

Common oxidizing agents used to facilitate this reaction include nitric acid, hydrogen peroxide, or copper salts like CuCl₂. jove.comlibretexts.org Once the electrophilic iodine species is generated, it reacts with the aromatic ring through the standard electrophilic aromatic substitution mechanism to yield the iodinated product. jove.comlibretexts.org Other electrophilic iodinating reagents, such as N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), are also used, but they are often not reactive enough for electron-deficient arenes. d-nb.info

| Reagent System | Description | Role of Additive |

| I₂ + Oxidizing Agent | Molecular iodine is used with agents like HNO₃, H₂O₂, or copper salts. jove.com | Oxidizes I₂ to a more potent electrophile (I⁺). libretexts.org |

| N-Iodosuccinimide (NIS) | A common electrophilic iodinating reagent. d-nb.info | Can be used directly, but reactivity is limited with electron-poor substrates. d-nb.info |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Another source of electrophilic iodine. d-nb.info | Similar to NIS, may lack sufficient reactivity for deactivated rings. d-nb.info |

Aromatic Fluorination Techniques

The introduction of fluorine into aromatic systems is of significant interest in medicinal and materials chemistry. brynmawr.edutcichemicals.com Methodologies for this transformation include electrophilic fluorination and nucleophilic aromatic substitution.

Electrophilic Fluorination Agents and Mechanisms

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring, with an electrophilic fluorine source ("F⁺"). wikipedia.org This approach provides an alternative to nucleophilic methods. wikipedia.org While elemental fluorine is highly reactive and difficult to control, a variety of reagents containing a nitrogen-fluorine (N-F) bond have been developed that are safer, more stable, and easier to handle. jove.comwikipedia.org

These N-F reagents feature electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, making it electrophilic. wikipedia.org Prominent examples of these agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor, which is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄). wikipedia.orgalfa-chemistry.com These reagents are stable, effective, and can fluorinate a variety of aromatic compounds under mild conditions. brynmawr.edualfa-chemistry.com

| Reagent | Full Name | Key Characteristics |

| NFSI | N-Fluorobenzenesulfonimide | Economical, stable, safe, and soluble in various organic solvents. brynmawr.edualfa-chemistry.com |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, mild use conditions, high thermal stability, and low toxicity. alfa-chemistry.com |

| NFOBS | N-fluoro-o-benzenedisulfonimide | An effective N-F fluorinating agent. wikipedia.org |

Nucleophilic Aromatic Substitution with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a widely used method for forming C-F bonds, particularly with aromatic rings that are activated by electron-withdrawing groups. acs.orgnih.gov The reaction mechanism involves the attack of a nucleophilic fluoride source (F⁻) on a carbon atom bearing a leaving group. alfa-chemistry.com This initial addition step is typically slow and rate-determining because it disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govstackexchange.com

The presence of strong electron-withdrawing substituents (like a nitro group) in the ortho and/or para positions is crucial for stabilizing this intermediate, thereby facilitating the reaction. nih.govlibretexts.org In the second, faster step, the leaving group is eliminated, and aromaticity is restored. stackexchange.com Due to its high electronegativity, fluorine is particularly effective at stabilizing the Meisenheimer complex through its inductive effect, which lowers the activation energy of the rate-determining addition step. stackexchange.com Common nucleophilic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). acs.orgalfa-chemistry.com

| Requirement | Description | Example |

| Activated Substrate | Aromatic ring must contain strong electron-withdrawing groups. nih.gov | Nitroarenes, polyfluoroarenes. acs.orgnih.gov |

| Fluoride Source | A nucleophilic source of F⁻. alfa-chemistry.com | Potassium Fluoride (KF), Cesium Fluoride (CsF). alfa-chemistry.com |

| Leaving Group | A group that can be displaced by the fluoride ion. | Chloride, Bromide, Nitro group. acs.org |

| Intermediate | A resonance-stabilized anionic intermediate. nih.gov | Meisenheimer Complex. stackexchange.com |

Halogen "Dance" Rearrangements in Polyhalogenated Arenes

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from its original position to a different one on an aromatic ring, driven by thermodynamics. wikipedia.org This transformation is typically initiated by a strong base and proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.org The ultimate position of the halogen is determined by the most stable carbanionic intermediate. For the synthesis of a molecule like this compound, a hypothetical halogen dance approach would involve a precursor where a bromine or iodine atom is positioned at a different location on the fluoro-iodinated toluene (B28343) ring.

The mechanism of the halogen dance typically involves the deprotonation of an aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form an aryl lithium species. This intermediate can then induce a halogen-lithium exchange with another molecule of the starting material or undergo an intramolecular rearrangement, leading to the migration of the halogen. The presence of other substituents, such as fluorine, can significantly influence the acidity of adjacent protons and the stability of the resulting organolithium intermediates, thereby directing the course of the rearrangement. clockss.org

While a specific example of a halogen dance reaction to produce this compound is not readily found in the literature, the principles of this methodology have been demonstrated on a variety of polyhalogenated and heterocyclic systems. researchgate.netresearchgate.netnih.govresearchgate.netrsc.org For instance, the halogen dance has been successfully applied to fluoro-iodopyridines, where the position of the iodine atom can be selectively shifted. researchgate.net

A plausible, albeit theoretical, "halogen dance" route to a precursor of this compound could start with a compound like 3-Bromo-5-fluoro-2-iodotoluene. Treatment of this precursor with a strong base could potentially induce a rearrangement to the thermodynamically more stable 5-bromo-2-fluoro-3-iodotoluene, which upon subsequent functionalization could lead to the desired product. The viability of such a route would depend on the relative stability of the organolithium intermediates, which is influenced by the electronic effects of the fluorine and iodine substituents.

| Starting Material | Reagents | Potential Intermediate | Key Transformation |

| 3-Bromo-5-fluoro-2-iodotoluene | 1. LDA, THF, -78°C2. Electrophile (e.g., H₂O) | 5-Bromo-2-fluoro-3-iodotoluene | 1,3-Halogen Migration |

| 2-Bromo-5-fluoro-4-iodotoluene | 1. LDA, THF, -78°C2. Electrophile (e.g., H₂O) | 4-Bromo-2-fluoro-5-iodotoluene | 1,2-Halogen Migration |

Table 1: Hypothetical Halogen "Dance" Rearrangements for the Synthesis of Precursors to this compound. This table is illustrative and based on the general principles of the halogen dance reaction.

Multi-Step Approaches from Simpler Halogenated Aromatic Precursors

A more conventional and predictable approach to the synthesis of this compound involves a multi-step pathway starting from simpler, commercially available halogenated aromatic compounds. This strategy relies on the sequential introduction of the desired functional groups, taking into account their directing effects in electrophilic aromatic substitution and other reactions.

A logical starting material for such a synthesis could be a fluorotoluene derivative. The synthesis would then involve the regioselective introduction of the iodine and bromine atoms, followed by the bromination of the methyl group. The order of these steps is crucial for achieving the desired substitution pattern.

For example, starting with 4-fluoro-toluene, one could first introduce the iodine atom. Iodination of aromatic compounds can be achieved using various reagents, such as iodine in the presence of an oxidizing agent. google.com The directing effect of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) would need to be carefully considered to achieve the desired 2-iodo substitution. Subsequently, bromination of the resulting 4-fluoro-2-iodotoluene (B81044) would be the next step. Finally, the synthesis would be completed by the radical bromination of the methyl group to form the benzyl (B1604629) bromide. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. organic-chemistry.org

An alternative multi-step synthesis could start from a different commercially available precursor, such as 5-Bromo-2-iodotoluene. sigmaaldrich.com In this case, the fluorine atom would need to be introduced, which can be a more challenging transformation.

The following table outlines a potential multi-step synthetic route:

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

| 1 | 4-Fluorotoluene | I₂, HIO₃, H₂SO₄ | 4-Fluoro-2-iodotoluene | Electrophilic Iodination |

| 2 | 4-Fluoro-2-iodotoluene | Br₂, FeBr₃ | 5-Bromo-4-fluoro-2-iodotoluene | Electrophilic Bromination |

| 3 | 5-Bromo-4-fluoro-2-iodotoluene | NBS, AIBN, CCl₄, reflux | 5-Bromo-4-fluoro-2-iodobenzyl bromide | Radical Bromination |

Table 2: A Potential Multi-Step Synthesis of a this compound Analogue. This table presents a plausible synthetic sequence based on standard organic transformations.

The availability of various substituted halotoluenes, such as 3-Bromo-5-fluoro-2-iodotoluene apolloscientific.co.uk and 4-Bromo-2-iodo-5-fluorotoluene, alfa-chemistry.com from commercial suppliers suggests that such multi-step synthetic strategies are indeed viable for producing a range of polyhalogenated benzyl bromide analogues for research and development.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Iodobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Bromide Position

The carbon-bromine bond at the benzylic position is the primary site for nucleophilic substitution. The reactivity at this position is governed by a complex interplay of steric and electronic factors dictated by the aromatic substituents, as well as the specific reaction conditions employed. Benzylic halides are known to react readily via nucleophilic substitution pathways. ucalgary.ca

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and often a combination of both. The preferred pathway is highly dependent on the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center. khanacademy.org

The SN1 Pathway : This mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a benzylic carbocation intermediate. This intermediate is then captured by a nucleophile. pearson.comquora.com Benzyl (B1604629) carbocations are notably stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene (B151609) ring. libretexts.org This inherent stability often makes the SN1 pathway accessible even for primary benzylic systems. quora.com However, for 5-Fluoro-2-iodobenzyl bromide, the electronic effects of the ring substituents are critical. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge of the carbocation intermediate. This effect generally outweighs its weaker resonance electron-donating effect (+R). libretexts.orgmasterorganicchemistry.com Consequently, the formation of the benzylic carbocation is less favorable compared to unsubstituted benzyl bromide, thereby disfavoring the SN1 mechanism.

The SN2 Pathway : This mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. khanacademy.org This pathway is favored by strong nucleophiles and polar aprotic solvents and is sensitive to steric hindrance. ycdehongchem.com For this compound, the large iodine atom at the ortho-position presents significant steric bulk, which can impede the required backside approach of the nucleophile. nih.gov This steric hindrance is a major factor that can slow the rate of an SN2 reaction.

The mechanistic outcome for this compound is therefore a balance of competing factors. The electronic destabilization of the carbocation by the fluoro group disfavors SN1, while steric hindrance from the iodo group disfavors SN2. The reaction conditions ultimately dictate the dominant pathway; strong nucleophiles will favor the SN2 mechanism, whereas conditions that promote carbocation formation (e.g., polar protic solvents, weak nucleophiles) may allow for an SN1 pathway, albeit at a reduced rate compared to more electronically favorable substrates.

| Mechanistic Pathway | Favoring Factors for Benzyl Systems | Influence of Substituents on this compound |

| SN1 | Resonance stabilization of carbocation intermediate; Polar protic solvents; Weak nucleophiles. quora.com | Disfavored : The para-fluoro group is electron-withdrawing, destabilizing the carbocation. libretexts.org |

| SN2 | Primary benzylic carbon; Strong nucleophiles; Polar aprotic solvents. ucalgary.ca | Disfavored : The ortho-iodo group creates significant steric hindrance to backside attack. nih.gov |

The benzylic bromide of this compound readily reacts with a range of common nucleophiles, typically via an SN2 mechanism, particularly when strong nucleophiles are employed.

Amines : Primary and secondary amines are effective nucleophiles that react with benzyl bromides to form the corresponding N-benzylated amines. Studies on reactions between substituted benzylamines and benzyl bromide in methanol (B129727) have shown that the reaction follows a second-order kinetic profile, consistent with an SN2 mechanism. researchgate.net The rate of reaction is sensitive to the nucleophilicity of the amine, which is in turn influenced by its own electronic and steric properties. researchgate.net

Thiols : Thiols, and particularly their conjugate bases, thiolates, are highly potent nucleophiles due to the high polarizability of sulfur. chemistrysteps.com They react efficiently with benzylic halides to yield thioethers. ycdehongchem.comias.ac.in The reaction is typically conducted in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then proceeds via a classic SN2 displacement of the bromide. ycdehongchem.com

Alkoxides : Alkoxides (RO⁻), being strong bases and strong nucleophiles, are expected to react with this compound in an SN2 fashion to produce benzyl ethers. Due to their basicity, competition with elimination (E2) reactions can sometimes be a factor with more sterically hindered secondary or tertiary halides, but for a primary benzylic halide, substitution is the dominant pathway.

| Nucleophile | Product Type | Expected Mechanism | Key Reaction Conditions |

| Amines (RNH₂, R₂NH) | Benzylamines | SN2 | Typically run in a polar solvent. |

| Thiols (RSH) | Thioethers (Sulfides) | SN2 | Often performed with a base to generate the more reactive thiolate anion (RS⁻). ycdehongchem.com |

| Alkoxides (RO⁻) | Benzyl ethers | SN2 | Requires anhydrous conditions to prevent hydrolysis of the alkoxide. |

The reactivity of the benzylic C-Br bond in this compound is significantly modulated by the inductive, resonance, and steric effects of its aromatic substituents.

Electronic Effects : The rate and mechanism of substitution are influenced by how substituents affect the electron density at the benzylic carbon and the stability of charged intermediates or transition states.

o-Iodo Group : Iodine is less electronegative than bromine but still exerts an inductive electron-withdrawing effect. Its primary influence in this context, however, is steric.

Steric Effects : The sheer size of the substituent at the ortho position can dramatically influence the rate of an SN2 reaction. The iodine atom is large, and its proximity to the benzylic reaction center creates substantial steric hindrance. This bulkiness physically obstructs the trajectory of the incoming nucleophile for the backside attack required in an SN2 mechanism, leading to a significant decrease in the reaction rate compared to an unhindered benzyl bromide. nih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Cation | Steric Effect on SN2 |

| Fluoro | para | Strong | Weak | Destabilizing | Negligible |

| Iodo | ortho | Moderate | Weak | Destabilizing | High Hindrance |

Transition Metal-Catalyzed Cross-Coupling Reactions

While the benzylic bromide is reactive towards nucleophiles, the aryl-iodide bond provides an orthogonal site for reactivity, specifically for transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. wikipedia.org In this compound, the C(sp²)-I bond is significantly more reactive towards palladium(0) oxidative addition than the C(sp³)-Br bond under typical Suzuki-Miyaura conditions, allowing for selective coupling at the aryl iodide position. The general reactivity trend for halides in oxidative addition is I > Br > Cl > F. wikipedia.orglibretexts.org The presence of the electron-withdrawing fluoro group can further enhance the reactivity of the aryl iodide toward oxidative addition. libretexts.org

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar Aryl-Pd(II)-I complex. This is a critical step, and for less reactive aryl halides (chlorides, bromides), it is often the rate-limiting step of the entire cycle. libretexts.org For highly reactive aryl iodides, this step is typically very fast. acs.org

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center, displacing the iodide ligand. This process requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid into a more nucleophilic boronate salt (e.g., [PhB(OH)₃]⁻). libretexts.orgorganic-chemistry.org This boronate then transfers its organic moiety to the palladium complex. For reactive aryl iodides, the transmetalation or a subsequent step can become rate-limiting. acs.org

Reductive Elimination : The final step involves the coupling of the two organic ligands (the aryl group from this compound and the group from the boronic acid) attached to the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.com

Palladium-Catalyzed Suzuki-Miyaura Coupling at the Aryl Iodide Moiety

Oxidation and Reduction Chemistry

The benzylic bromide functional group can be selectively oxidized to form an aldehyde or a carboxylic acid while leaving the aryl iodide and fluoride (B91410) groups untouched, provided appropriate reagents are used.

Oxidation to Aldehydes: Several methods are available for the conversion of benzyl halides to benzaldehydes. These reactions are typically robust and would be applicable to this compound.

Kornblum Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like sodium bicarbonate. The reaction proceeds via an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde. wikipedia.orgsynarchive.com

Sommelet Reaction: This classic method involves reacting the benzyl halide with hexamine, followed by hydrolysis to yield the aldehyde. wikipedia.org

Hass-Bender Oxidation: This reaction employs the sodium salt of 2-nitropropane (B154153) to convert benzyl halides into the corresponding aldehydes. wikipedia.orgacs.org

| Method | Reagents and Conditions | Applicability Notes |

|---|---|---|

| Kornblum Oxidation | DMSO, NaHCO₃, heat | A widely used and general method for primary halides. |

| Pyridine N-Oxide | Pyridine N-oxide, Ag₂O, CH₃CN, rt to 50 °C | Mild conditions suitable for various substituted benzyl halides. nih.gov |

| Hass-Bender Oxidation | Sodium 2-nitropropanide, Ethanol, heat | Effective for benzylic and allylic halides. wikipedia.org |

Oxidation to Carboxylic Acids: Direct, high-yielding oxidation of a benzyl bromide to a carboxylic acid is less common. The typical strategy involves a two-step process: initial conversion to the benzyl alcohol or benzaldehyde, followed by oxidation to the carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the resulting aldehyde to 5-fluoro-2-iodobenzoic acid. Care must be taken as these harsh conditions could potentially affect the C-I bond. A milder alternative would be the oxidation of the intermediate 5-fluoro-2-iodobenzaldehyde (B1387218) using reagents like sodium chlorite (B76162) (NaClO₂).

The reduction of the bromomethyl group to a hydroxymethyl group is a straightforward transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) could achieve this, they would also reduce the C-I bond. A more selective method is the hydrolysis of the benzyl bromide.

This transformation can be achieved by treating this compound with water, often in the presence of a co-solvent like acetone (B3395972) or under alkaline conditions. infinitylearn.comgoogle.com This reaction typically proceeds through an SN1 or SN2 mechanism to replace the bromide with a hydroxide (B78521) ion, yielding 5-fluoro-2-iodobenzyl alcohol. For example, a procedure analogous to the preparation of p-iodobenzyl alcohol involves hydrolysis of the corresponding benzyl bromide with an aqueous solution of potassium hydroxide in ethanol. orgsyn.org This mild approach ensures that the aryl iodide and fluoride moieties remain intact.

Radical Reaction Pathways

The presence of multiple halogen atoms and a benzylic bromide moiety makes this compound a substrate susceptible to a variety of radical reaction pathways. These pathways are initiated by the formation of radical intermediates, which can undergo subsequent transformations.

Generation and Fate of Aryl and Benzylic Radical Intermediates

The generation of radical intermediates from this compound can be achieved through single-electron transfer (SET) from a chemical reductant, an electrode, or via photochemical initiation. The two primary sites for initial radical formation are the carbon-iodine bond and the carbon-bromine bond, leading to aryl and benzylic radicals, respectively.

The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making its reductive cleavage more favorable. Upon single-electron reduction, a radical anion intermediate is formed, which can then fragment to release an iodide anion and generate a 5-fluoro-2-(bromomethyl)phenyl radical (an aryl radical).

Alternatively, cleavage of the benzylic carbon-bromine bond can occur, particularly under conditions that favor the formation of a stabilized benzylic radical. This process generates a bromide anion and a 5-fluoro-2-iodobenzyl radical. Radical reactions are often initiated using radical initiators like AIBN (Azobisisobutyronitrile). libretexts.org

The fate of these radical intermediates is diverse and depends on the reaction conditions and the presence of other reagents:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 2-bromo-4-fluorotoluene (B74383) or 1-fluoro-4-iodotoluene.

Addition to π-Systems: The radical can add to alkenes, alkynes, or arenes, forming a new carbon-carbon bond and a new radical species that can propagate a chain reaction. libretexts.org

Further Reduction: The radical intermediate can be reduced by another electron to form a carbanion, which can then react with electrophiles. This is a key step in radical-polar crossover sequences. nih.gov

Dimerization: Two radical intermediates can combine to form a dimer. For instance, two 5-fluoro-2-iodobenzyl radicals could dimerize to form 1,2-bis(5-fluoro-2-iodophenyl)ethane.

Electrochemical Radical-to-Polar Crossover Sequences with Related Structures

Radical-polar crossover (RPC) reactions bridge single-electron (radical) and two-electron (polar) reactivity, providing a powerful strategy for chemical synthesis. snnu.edu.cn In this process, a radical intermediate, generated through an initial single-electron transfer, undergoes a second single-electron transfer to form a polar, ionic species (either a cation or an anion), which then participates in a polar reaction.

Electrochemical methods are particularly well-suited for initiating such sequences. snnu.edu.cn For structures related to this compound, such as other alkyl and benzyl halides, a net-reductive RPC mechanism is common. nih.govsnnu.edu.cn This process can be described in the following general steps:

First Reduction (Radical Generation): An alkyl or benzyl halide (R-X) is reduced at the cathode, accepting an electron to form a radical anion ([R-X]•−). This intermediate rapidly fragments into a radical (R•) and a halide anion (X−).

Second Reduction (Polar Intermediate Generation): The carbon-centered radical (R•) diffuses to the cathode and is reduced a second time to form a carbanion (R−).

Polar Reaction: This highly nucleophilic carbanion then reacts with a suitable electrophile present in the reaction mixture.

This electrochemical approach has been successfully applied to the carbofunctionalization of alkenes using alkyl bromides. organic-chemistry.org The process involves the electroreductive generation of an alkyl radical, which adds to an alkene. The resulting radical is then further reduced to a carbanion, which can be trapped by electrophiles like carbon dioxide or formaldehyde. organic-chemistry.org This strategy allows for the highly chemo- and regioselective addition of two different electrophiles across a double bond under transition-metal-free conditions. organic-chemistry.org While specific studies on this compound are not extensively detailed in the literature, the established reactivity of benzyl bromides suggests its applicability in similar electrochemical radical-polar crossover transformations. snnu.edu.cn

Competition Between Reaction Sites (Bromine vs. Iodine vs. Fluorine)

In a polyhalogenated compound like this compound, the different carbon-halogen bonds exhibit distinct reactivities, leading to competition between the reaction sites. This selectivity is governed by several factors, primarily the carbon-halogen bond dissociation energy (BDE) and the electrophilicity of the carbon atom to which the halogen is attached. nih.gov

The reactivity order in many reactions, particularly those involving oxidative addition or radical cleavage, is generally C-I > C-Br > C-Cl > C-F. nih.gov This trend is directly related to the bond dissociation energies.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C(sp²)–F | ~123 |

| C(sp²)–Cl | ~96 |

| C(sp²)–Br | ~81 |

| C(sp²)–I | ~65 |

| C(sp³)–Br | ~70 |

Note: These are average values and can vary based on the specific molecular structure.

From the table, it is evident that the C-I bond is the weakest, making it the most likely site for initial cleavage in radical reactions or oxidative addition in cross-coupling catalysis. The C(sp³)–Br bond at the benzylic position is also relatively weak and significantly more reactive than the aromatic C–F bond. The C–F bond is the strongest and is generally unreactive under conditions that cleave C-I or C-Br bonds.

Therefore, in reactions involving this compound, a high degree of site-selectivity can be expected:

Radical Reactions: Single-electron reduction will preferentially cleave the C-I bond to form an aryl radical due to it having the lowest BDE.

Nucleophilic Substitution: The benzylic bromide is an excellent leaving group and is highly susceptible to Sₙ2 reactions with nucleophiles, a reaction that would not occur at the aryl-halogen sites under the same conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, would overwhelmingly occur at the C-I bond. The oxidative addition of the palladium catalyst to the C-I bond is much faster than to the C-Br bond, and the C-F bond is typically inert. This allows for selective functionalization at the iodine-bearing position. nih.govnih.gov

The fluorine atom is generally considered a spectator in these reactions, influencing the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect but not participating directly in the bond-breaking events unless extremely harsh conditions are employed.

Synthetic Applications of 5 Fluoro 2 Iodobenzyl Bromide As a Versatile Building Block

Access to Architecturally Complex Organic Molecules

The strategic placement of three distinct reactive sites on the 5-Fluoro-2-iodobenzyl bromide molecule—the electrophilic benzylic carbon, the site for nucleophilic aromatic substitution or cross-coupling at the iodine-bearing carbon, and the fluorine-substituted aromatic ring—provides a powerful platform for the construction of architecturally complex organic molecules. The differential reactivity of the benzylic bromide and the aryl iodide allows for sequential and selective transformations, enabling the assembly of intricate molecular frameworks through multi-step synthetic sequences.

While the primary documented applications of this compound are in the pharmaceutical realm, its potential as a versatile building block extends to the broader field of organic synthesis. The ability to perform orthogonal reactions—where one functional group reacts selectively in the presence of the other—is a key advantage. For instance, the benzylic bromide can readily undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce a variety of side chains. Subsequently, the aryl iodide can participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions, including powerful cross-coupling methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This sequential reactivity allows for the controlled and predictable elaboration of molecular complexity.

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The application of this compound has been particularly impactful in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of high-value pharmaceutical compounds. The presence of both fluorine and iodine atoms is highly desirable in drug design, as these halogens can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Preparation of Fluorinated and Iodinated Drug Scaffolds

This compound is an exemplary starting material for the creation of drug scaffolds that incorporate both fluorine and iodine. These "heavy atoms" can serve as valuable probes in biophysical studies, such as X-ray crystallography, to elucidate the binding modes of drug candidates with their target proteins. Furthermore, the strategic placement of a fluorine atom can block metabolic pathways, leading to improved drug half-life and bioavailability.

A significant application of this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Specifically, it is a key precursor in the synthesis of analogues of the blockbuster drug Olaparib. The synthesis of these advanced pharmaceutical intermediates often involves the reaction of this compound with a nucleophilic heterocyclic core, followed by further functionalization at the iodine position.

| Intermediate | Target Drug Class | Key Reaction Type |

| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl) methyl) benzoic acid | PARP Inhibitors | Nucleophilic Substitution |

Precursors for Specialized Biologically Active Compounds

Beyond its role in established drug classes, this compound serves as a versatile precursor for the discovery of novel, specialized biologically active compounds. Its trifunctional nature allows for the generation of diverse molecular libraries through combinatorial chemistry approaches. By varying the nucleophile that displaces the benzylic bromide and the coupling partner at the iodinated position, a vast array of structurally distinct molecules can be rapidly synthesized and screened for biological activity against various therapeutic targets. This modular approach accelerates the drug discovery process, enabling the exploration of new chemical space and the identification of promising lead compounds.

Contributions to Agrochemical and Specialty Chemical Synthesis

The incorporation of fluorine atoms into agrochemicals is a well-established strategy for enhancing their efficacy and metabolic stability. While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available research, its structural motifs are highly relevant to the design of modern pesticides and herbicides. The presence of a fluorinated phenyl ring is a common feature in many commercial agrochemicals.

The synthetic versatility of this compound makes it a potentially valuable intermediate for the synthesis of novel agrochemical candidates. The ability to introduce a wide range of functional groups via the benzyl (B1604629) bromide and aryl iodide moieties allows for the fine-tuning of a molecule's biological activity and physical properties, such as soil mobility and environmental persistence. Similarly, in the realm of specialty chemicals, this compound could be utilized in the synthesis of functional molecules for applications such as dyes, pigments, and electronic materials, although specific examples are not yet prevalent in the literature.

Utility in Materials Science Research

In the field of materials science, the introduction of fluorine into polymers and other macromolecules can impart a range of desirable properties, including thermal stability, chemical resistance, and low surface energy.

Synthesis of Fluorinated Polymers and Macromolecules

While direct polymerization of this compound has not been widely reported, its potential as a monomer or a functional building block in the synthesis of fluorinated polymers and macromolecules is significant. The benzylic bromide functionality can, in principle, be used as an initiating site for certain types of polymerization. More plausibly, the molecule can be incorporated into polymer backbones or as side chains through various synthetic strategies. For example, after conversion of the benzyl bromide to a different functional group, the aryl iodide can be utilized in polymerization reactions, such as Suzuki or Sonogashira polycondensation, to create novel fluorinated conjugated polymers with potentially interesting optical and electronic properties. Further research is required to fully explore the utility of this versatile building block in the creation of new high-performance materials.

Derivatization Strategies for Expanding Molecular Diversity

The presence of multiple, orthogonally reactive sites in this compound allows for a variety of derivatization strategies to rapidly generate libraries of complex molecules.

The distinct reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds in this compound provides a platform for sequential and orthogonal functionalization. The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the benzylic C-Br bond, while the C-F bond is generally the most inert under these conditions. This reactivity difference can be exploited to selectively introduce different substituents in a stepwise manner.

A typical strategy would involve the initial selective functionalization of the C-I bond via a Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling with an arylboronic acid could be performed to introduce a new aryl group at the 2-position. The reaction conditions can be tuned to favor the reaction at the more labile C-I bond, leaving the benzyl bromide moiety intact.

Following the initial cross-coupling, the benzyl bromide can be utilized for a subsequent nucleophilic substitution reaction. This allows for the introduction of a wide range of functionalities, including amines, ethers, and thioethers, at the benzylic position. This two-step sequence provides a powerful method for the synthesis of diverse, highly substituted aromatic compounds from a single starting material. The fluorine atom, remaining untouched, can serve to modulate the physicochemical properties of the final molecule or act as a site for later-stage functionalization under harsher conditions if desired.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. The benzyl bromide moiety of this compound is well-suited for incorporation into various MCRs, providing a rapid route to molecular diversity.

One such example is the synthesis of functionalized 1,2-dihydroisoquinolines through a one-pot reaction of a 2-alkynylbenzaldehyde, an amine, zinc, and a benzyl bromide. In this reaction, the benzyl bromide acts as an electrophile that is incorporated into the final product. By analogy, this compound could be employed in this MCR to generate 1,2-dihydroisoquinolines bearing the 5-fluoro-2-iodophenyl substituent.

The general scheme for this reaction would involve the initial formation of an imine from the 2-alkynylbenzaldehyde and an amine, which then undergoes a zinc-mediated cyclization. The resulting organozinc intermediate is then trapped by the benzyl bromide electrophile. The use of this compound in this context would yield a complex heterocyclic product with the remaining iodo and fluoro substituents available for further diversification, as described in the sequential functionalization section. This approach highlights the utility of this compound as a building block for the rapid assembly of complex, drug-like scaffolds.

Computational and Theoretical Studies on 5 Fluoro 2 Iodobenzyl Bromide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the molecular properties of 5-Fluoro-2-iodobenzyl bromide by solving the Schrödinger equation, or an approximation thereof. These methods provide detailed insights into the molecule's electronic landscape and how this landscape influences its chemical behavior.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the substituents on the benzene (B151609) ring. The fluorine atom at the C5 position and the iodine atom at the C2 position exert opposing electronic effects. Fluorine is a highly electronegative atom that acts as a strong electron-withdrawing group through the sigma (σ) framework (inductive effect), while also acting as a weak π-donating group due to its lone pairs. Conversely, iodine is less electronegative but more polarizable, influencing the local electron density and the strengths of adjacent bonds.

Quantum chemical methods, such as Hartree-Fock and post-Hartree-Fock calculations, can be used to model these effects. Key characteristics that can be analyzed include:

Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In substituted benzyl (B1604629) halides, the HOMO is typically associated with the aromatic π-system, while the LUMO is often localized on the σ* antibonding orbital of the C-Br bond in the bromomethyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. emerginginvestigators.org

Atomic Charges: Mulliken charge analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. These calculations would likely show a significant positive charge on the benzylic carbon (CH2Br), making it susceptible to nucleophilic attack. The electronegative fluorine atom would withdraw electron density from the ring, while the iodine atom's effect would be more complex, involving both inductive withdrawal and potential weak donation.

Bond Order and Strength: Theoretical calculations can predict bond lengths and bond orders, offering insight into bond strength. The C-Br bond is the most likely site for cleavage in nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and iodine can subtly influence the strength of this bond and the stability of the transition state.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Moderately low due to electron-withdrawing effects of halogens. | Reduced reactivity in reactions requiring electron donation from the aromatic ring. |

| LUMO Energy | Low, with significant localization on the C-Br σ* orbital. | High susceptibility of the benzylic carbon to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively large, suggesting good kinetic stability. | The molecule is stable but possesses a highly electrophilic center for targeted reactions. |

| Charge on Benzylic C | Significantly positive (δ+). | Primary site for nucleophilic substitution reactions (e.g., SN2). |

| C-Br Bond Character | Polarized and relatively weak compared to C-C and C-H bonds. | The bromide is an effective leaving group, facilitating substitution reactions. |

Prediction of Reactivity and Regioselectivity

Quantum chemical calculations are instrumental in predicting how this compound will react. The primary reactive site is the benzylic carbon due to the polarized C-Br bond and the ability of the benzene ring to stabilize developing charges in a transition state.

Nucleophilic Substitution: The molecule is highly predisposed to undergo nucleophilic substitution at the benzylic carbon, likely via an SN2 mechanism, especially with strong nucleophiles. Computational studies on analogous benzyl halides have shown that the reactivity in SN2 reactions is governed by the intrinsic electrostatic interaction between the reacting fragments. acs.org The electrostatic potential at the benzylic carbon is a key predictor of activation energies. acs.orgresearchgate.net The π system of the benzene ring stabilizes the pentavalent transition state, accelerating the reaction compared to non-aromatic alkyl halides. chemtube3d.comspcmc.ac.in

Regioselectivity of Aromatic Substitution: While the bromomethyl group is the primary site for nucleophilic attack, the aromatic ring itself could undergo electrophilic substitution under certain conditions. The directing effects of the existing substituents would determine the position of a new substituent. The iodine and fluorine are ortho-para directors, while the bromomethyl group is a weak deactivator and ortho-para director. However, the combined deactivating effect of the halogens would make electrophilic aromatic substitution challenging. Computational analysis of the electron density (HOMO distribution) on the ring can predict the most likely sites for electrophilic attack. wuxiapptec.com For di-substituted benzenes, the most activating group typically controls the regioselectivity. masterorganicchemistry.com

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying complex organic molecules and reaction pathways.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations can map the entire potential energy surface of a reaction, allowing for the detailed study of mechanisms. For the reaction of this compound with a nucleophile, DFT can be used to:

Locate Transition States: By optimizing the geometry of the transition state, researchers can calculate the activation energy (ΔG‡) of the reaction. For an SN2 reaction, this would involve a pentacoordinate carbon atom where the nucleophile attacks from the side opposite the leaving bromide ion. acs.orgchemtube3d.com

Analyze Transition State Structure: The bond lengths and angles in the calculated transition state provide insight into the reaction mechanism. For example, the extent of C-Nucleophile bond formation and C-Br bond cleavage can be quantified. Studies on similar benzyl systems show that the π framework of the ring provides significant stabilization to the SN2 transition state. spcmc.ac.inchemtube3d.com

Compare SN1 vs. SN2 Pathways: While primary benzyl halides typically favor SN2 reactions, DFT can also model the SN1 pathway by calculating the stability of the corresponding benzylic carbocation intermediate. The significant resonance stabilization of a benzylic carbocation makes the SN1 pathway plausible under conditions with poor nucleophiles and polar protic solvents. stackexchange.com The calculations would likely confirm that the direct displacement (SN2) pathway has a lower activation barrier for this primary halide.

Table 2: Illustrative DFT-Calculated Energy Profile for SN2 Reaction of a Benzyl Bromide Analogue

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Structural Feature |

| Reactants (R-Br + Nu⁻) | B3LYP/6-311+G(d,p) | 0.0 | Separated reactants. |

| Ion-Dipole Complex | B3LYP/6-311+G(d,p) | -10.5 | Nucleophile associated with the benzylic carbon. |

| Transition State ([Nu--R--Br]⁻) | B3LYP/6-311+G(d,p) | +15.2 | Trigonal bipyramidal geometry at the benzylic carbon. |

| Products (R-Nu + Br⁻) | B3LYP/6-311+G(d,p) | -25.0 | Separated products. |

Note: Data are illustrative and based on typical values for SN2 reactions of benzyl halides.

Conformation Analysis and Intermolecular Interactions

The orientation of the bromomethyl group relative to the aromatic ring can influence the molecule's reactivity and interactions. DFT is an effective tool for exploring the conformational landscape. rsc.org

Rotational Barriers: DFT calculations can determine the rotational barrier around the Caryl-Cbenzyl bond. For substituted benzyl halides, the lowest energy conformation often involves the C-Br bond being perpendicular to the plane of the benzene ring to minimize steric hindrance with the ortho-substituent (in this case, iodine). rsc.org

Intermolecular Interactions: DFT can model non-covalent interactions, such as halogen bonding or hydrogen bonding, which may occur between molecules of this compound or with solvent molecules. The iodine atom, in particular, is a potential halogen bond donor, which could influence its behavior in condensed phases.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to build and analyze quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating various molecular descriptors for this compound and its analogues, it is possible to build models that correlate these structural features with experimental reactivity.

For a series of substituted benzyl bromides, descriptors could include:

Electronic Descriptors: LUMO energy, partial charge on the benzylic carbon, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters for the ortho-substituent.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A QSAR model might reveal, for instance, a strong linear correlation between the calculated electrostatic potential at the benzylic carbon and the logarithmic reaction rate constant (log k) for a series of nucleophilic substitution reactions. acs.org Such models are powerful for predicting the reactivity of new, unsynthesized analogues and for rationally designing molecules with desired chemical properties. This approach allows for the systematic exploration of how different substituents at various positions on the benzene ring would modulate the reactivity of the benzylic bromide functional group.

Advanced Analytical and Spectroscopic Characterization Methods in Research of 5 Fluoro 2 Iodobenzyl Bromide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For derivatives of 5-Fluoro-2-iodobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.

Proton (¹H) NMR spectroscopy provides a "fingerprint" of the hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals key structural features. The benzylic protons (CH₂Br) typically appear as a distinct singlet in the region of δ 4.3–4.7 ppm, assuming no adjacent protons cause splitting. The aromatic protons exhibit more complex splitting patterns (multiplets) in the δ 7.0–7.8 ppm range, influenced by coupling to each other and to the fluorine atom. The precise chemical shifts and coupling constants (J values) allow for the unambiguous assignment of each proton, confirming the substitution pattern on the aromatic ring.

Table 1: Illustrative ¹H NMR Data for a Hypothetical 5-Fluoro-2-iodobenzyl Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.55 | s | - | -CH₂- |

| 7.15 | dd | J = 8.5, 2.8 Hz | Ar-H |

| 7.40 | ddd | J = 8.5, 7.5, 2.8 Hz | Ar-H |

| 7.70 | dd | J = 7.5, 5.5 Hz | Ar-H |

Note: Data is representative and will vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are often acquired using proton-decoupling techniques, which results in each unique carbon atom appearing as a singlet. compoundchem.comlibretexts.org This simplifies the spectrum and allows for the direct counting of non-equivalent carbon environments. chemguide.co.ukyoutube.com In a typical derivative of this compound, one would expect to see signals for the benzylic carbon, as well as distinct signals for each of the six aromatic carbons. The carbon atoms directly bonded to electronegative atoms like fluorine and iodine show characteristic chemical shifts, with the C-F bond causing a large downfield shift and splitting in a non-decoupled spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for a 5-Fluoro-2-iodobenzyl Moiety

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~30-35 | -CH₂-Br |

| ~90-100 | Ar C-I |

| ~115-120 (d) | Ar C-H (ortho to F) |

| ~125-130 (d) | Ar C-H (meta to F) |

| ~140 (d) | Ar C-Br (para to F) |

| ~160-165 (d) | Ar C-F |

Note: 'd' indicates a doublet due to C-F coupling. Chemical shifts are approximate.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound. For the analysis of this compound derivatives, soft ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can confirm the elemental composition. For compounds containing bromine, the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two peaks of nearly equal intensity separated by two mass units (e.g., [M]+ and [M+2]+), which serves as a definitive indicator for the presence of a single bromine atom.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally fragile molecules. nih.govresearchgate.net In ESI-MS, a sample solution is sprayed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. ekb.eg This method typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. scispace.com For derivatives of this compound, ESI-MS is invaluable for determining the molecular weight of the intact molecule, complementing the structural data obtained from NMR spectroscopy. st-andrews.ac.uk

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique is particularly crucial for derivatives of this compound that are chiral, allowing for the assignment of the absolute stereochemistry of stereogenic centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation and configuration in the solid state.

While specific X-ray crystallographic studies on derivatives of this compound are not widely available in publicly accessible literature, the principles of the technique are broadly applied in pharmaceutical and materials science research. For a hypothetical chiral derivative, researchers would aim to grow a suitable single crystal. The crystallographic data would then be collected and refined to produce a detailed structural model.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₅H₁₂BrFINO₂ |

| Molecular Weight | 448.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.2(1) |

| Volume (ų) | 1489.9(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.995 |

| R-factor | 0.035 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

The solid-state structure revealed by X-ray crystallography also provides insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing. This information is valuable for understanding the physical properties of the material, including its melting point, solubility, and stability.

Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Chromatographic methods are essential tools for both monitoring the progress of chemical reactions involving this compound and for assessing the purity of the resulting derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for these purposes. In a typical application, a small sample of a reaction mixture is injected into the HPLC system. The components are then separated on a column (the stationary phase) by a liquid solvent (the mobile phase) pumped at high pressure. A detector, commonly a UV-Vis detector, records the signal as each component elutes from the column, generating a chromatogram. By comparing the retention times of the peaks in the chromatogram to those of known standards (starting material, product, and potential byproducts), the progress of the reaction can be accurately monitored. HPLC is also a primary method for determining the purity of the final isolated product.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. GC can be used to monitor reactions and assess purity in a similar manner to HPLC. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data but also mass spectral data, which can be invaluable for identifying unknown impurities.

Table 2: Example of HPLC Method for Reaction Monitoring

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would allow for the separation of the non-polar this compound and its derivatives from more polar reagents or byproducts. The relative peak areas in the chromatogram can be used to estimate the conversion of the starting material and the formation of the product over time. For purification assessment, a high-purity sample would ideally show a single major peak at the expected retention time.

Future Directions and Emerging Research Avenues in Halogenated Benzyl Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of halogenated benzyl (B1604629) bromides has traditionally relied on methods that present environmental and safety challenges, such as the use of chlorinated solvents and hazardous radical initiators. digitellinc.com The Wohl-Ziegler bromination, a classic method, often employs solvents like carbon tetrachloride and initiators like benzoyl peroxide, which are known for their toxicity and explosive risks. digitellinc.comrsc.org In response, green chemistry principles are steering the development of safer and more sustainable alternatives.

A significant advancement is the adoption of photochemical methods, which can circumvent the need for radical initiators. digitellinc.com These reactions can be performed in more environmentally benign solvents, such as acetonitrile, avoiding harmful chlorinated options. acs.org Furthermore, the use of N-bromosuccinimide (NBS) as a bromine source is being refined through visible-light photoredox catalysis, which offers mild and practical conditions for bromination. nih.gov Another green approach involves oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), a method that generates water as the only byproduct and utilizes 100% of the bromine source. nih.gov The combination of these greener reagents with technologies like microchannel reactors further enhances safety and efficiency. nih.gov

For a compound like 5-Fluoro-2-iodobenzyl bromide, these green approaches promise a more sustainable production pathway from its precursor, 5-fluoro-2-iodotoluene. The table below compares traditional and emerging green synthesis parameters for benzylic bromination.

| Feature | Traditional Method (Wohl-Ziegler) | Green Chemistry Approaches |

| Solvent | Chlorinated (e.g., CCl₄) | Acetonitrile, Water acs.orgnih.gov |

| Initiator | Thermal Radical Initiators (e.g., AIBN, BPO) | Light (Photochemistry), Photocatalysts digitellinc.commdpi.com |

| Bromine Source | NBS, Br₂ | NBS, HBr/H₂O₂ nih.govnih.gov |

| Byproducts | Halogenated waste, succinimide (B58015) | Water (with HBr/H₂O₂), succinimide nih.gov |

| Safety | Use of explosive initiators and toxic solvents | Eliminates explosive initiators, uses safer solvents digitellinc.comrsc.org |

Asymmetric Synthesis and Stereoselective Transformations

The creation of chiral molecules is a cornerstone of medicinal chemistry, as stereoisomers can have vastly different biological activities. While this compound itself is achiral, it can be used in reactions that generate a new stereocenter. Asymmetric synthesis aims to control the formation of these stereocenters to produce a single enantiomer.

Recent progress in catalysis has enabled highly enantioselective reactions involving benzyl halides. For instance, palladium/chiral Lewis base relay catalysis has been used for the asymmetric cascade carbonylation/annulation of benzyl bromides to construct chiral dihydroquinolinones with excellent stereoselectivity. organic-chemistry.org Similarly, Ni/photoredox dual catalysis has been developed for the asymmetric cross-coupling of benzylic trifluoroborates with aryl bromides to access pharmaceutically relevant chiral N-benzylic heterocycles. nih.gov These methods often rely on sophisticated chiral ligands, such as bi-oxazolines (BiOX), to induce enantioselectivity. nih.gov

Other strategies include copper-catalyzed asymmetric phosphination of benzyl bromide and phase-transfer catalyzed reactions using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids. researchgate.netusm.edu These emerging techniques could be applied to reactions of this compound with prochiral nucleophiles, allowing for the stereocontrolled synthesis of complex, chiral molecules containing the 5-fluoro-2-iodobenzyl motif.

Application of Flow Chemistry in Reaction Optimization

Flow chemistry, which involves performing reactions in continuous-flow reactors, is becoming an indispensable tool for optimizing chemical processes. This technology offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for hazardous reactions. rsc.org

The synthesis of benzyl bromides, especially via photochemical pathways, is highly amenable to flow chemistry. acs.org Batch photochemical reactors often suffer from limited light penetration as the scale increases, but continuous-flow reactors based on transparent tubing ensure consistent irradiation of the reaction mixture, leading to higher efficiency and scalability. acs.org Protocols have been developed for light-induced benzylic brominations using NBS in simple flow reactors, achieving high throughput and excellent yields while using safer solvents. acs.org This technology has been successfully applied to produce kilograms of material per day under GMP conditions. digitellinc.com

Moreover, flow chemistry can be used with alternative brominating reagents like BrCCl₃, which shows complementary reactivity, especially with electron-rich aromatic substrates. rsc.org The application of flow technology to the synthesis of this compound could lead to a safer, more scalable, and highly optimized manufacturing process. nih.govvapourtec.com

Discovery of Novel Catalytic Systems for Challenging Bond Formations

The dual halogenation of this compound (an aryl iodide and a benzyl bromide) makes it a versatile substrate for various catalytic cross-coupling reactions. The discovery of novel catalytic systems is expanding the toolbox for chemists to forge new carbon-carbon and carbon-heteroatom bonds under milder and more efficient conditions.